molecular formula C10H11NO6 B14329384 5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole CAS No. 103471-62-1

5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole

Cat. No.: B14329384
CAS No.: 103471-62-1
M. Wt: 241.20 g/mol
InChI Key: SODOKPMFCAQEJD-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a dimethoxymethyl group and a nitro group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole typically involves the nitration of a benzodioxole precursor followed by the introduction of the dimethoxymethyl group. One common method involves the nitration of 1,3-benzodioxole using a mixture of concentrated nitric acid and sulfuric acid to yield 6-nitro-1,3-benzodioxole. This intermediate is then reacted with dimethoxymethane in the presence of an acid catalyst to introduce the dimethoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The dimethoxymethyl group can be hydrolyzed to yield the corresponding aldehyde and methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to facilitate the cleavage of the dimethoxymethyl group.

Major Products Formed

    Reduction: 5-(Aminomethyl)-6-nitro-2H-1,3-benzodioxole.

    Substitution: Various substituted benzodioxoles depending on the nucleophile used.

    Hydrolysis: 5-Formyl-6-nitro-2H-1,3-benzodioxole and methanol.

Scientific Research Applications

5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. The dimethoxymethyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.

    Dimethoxymethane: A simple acetal used as a solvent and reagent in organic synthesis.

    5-Formyl-2’-deoxyuridine: A derivative used in biochemical studies.

Uniqueness

5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole is unique due to the presence of both a nitro group and a dimethoxymethyl group on the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

103471-62-1

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

5-(dimethoxymethyl)-6-nitro-1,3-benzodioxole

InChI

InChI=1S/C10H11NO6/c1-14-10(15-2)6-3-8-9(17-5-16-8)4-7(6)11(12)13/h3-4,10H,5H2,1-2H3

InChI Key

SODOKPMFCAQEJD-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC

Origin of Product

United States

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